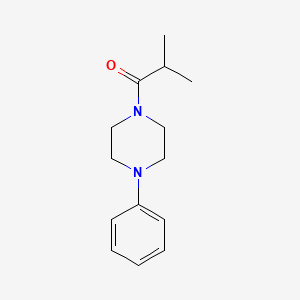![molecular formula C11H15NO5S B5790289 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Wirkmechanismus
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation and can cause pain, fever, and inflammation. By inhibiting the production of prostaglandins, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce pain and inflammation.
Biochemical and Physiological Effects
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. In addition, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce the production of reactive oxygen species (ROS) and can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other drugs. However, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has some limitations. It has a relatively short half-life and may require frequent dosing. It can also cause gastrointestinal side effects, such as nausea and vomiting.
Zukünftige Richtungen
There are several future directions for research on 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid. One area of research is the development of novel formulations of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new therapeutic applications for 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
Synthesemethoden
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by reaction with N-methyl-2-aminoethanol and then with sodium sulfite. The resulting product is then treated with sodium hydroxide to yield 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
Wissenschaftliche Forschungsanwendungen
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can reduce the risk of Alzheimer's disease. Additionally, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(11(14)15)7-10(8)18(16,17)12(2)5-6-13/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLYFLZKTWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)


![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)



![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)